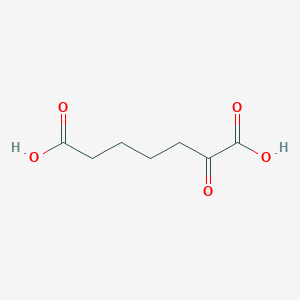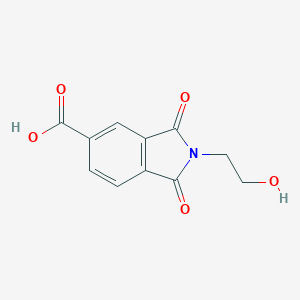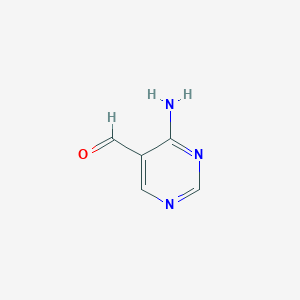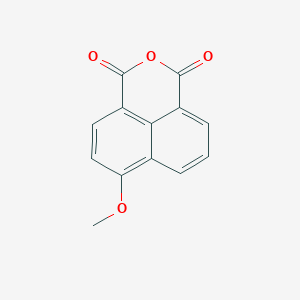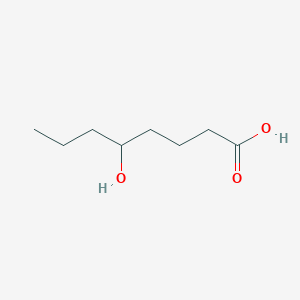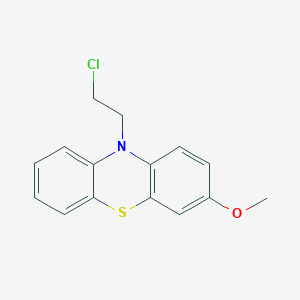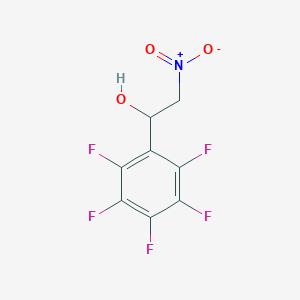![molecular formula C25H19ClN4O3 B100557 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- CAS No. 16427-65-9](/img/structure/B100557.png)
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy-, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in scientific research applications, particularly in the field of biochemistry. Sudan III has been found to have several biochemical and physiological effects, making it an important tool for researchers in the field.
作用機序
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III works by binding to the lipid droplets in cells and tissues. The dye is taken up by the droplets and stains them red, allowing researchers to visualize them under a microscope. The mechanism of action of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is not fully understood, but it is believed to involve the interaction of the dye with the lipid molecules in the droplets.
Biochemical and Physiological Effects:
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several biochemical and physiological effects. It has been shown to increase the level of triglycerides in the blood serum of animals. It has also been found to increase the size of lipid droplets in cells. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has been shown to have antioxidant properties and may help to protect cells from oxidative damage.
実験室実験の利点と制限
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has several advantages as a tool for scientific research. It is a relatively inexpensive and easy-to-use dye that can be used to stain lipid droplets in cells and tissues. It is also highly specific for lipids and does not stain other cellular components. However, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III has some limitations. It is not suitable for use in live cells or tissues, as it can be toxic at high concentrations. In addition, 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III staining can be difficult to interpret, as the intensity of the stain can vary depending on the concentration of the dye and the length of staining time.
将来の方向性
There are several future directions for research involving 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. One area of interest is the development of new staining methods that are more specific and less toxic than 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III. Another area of interest is the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the study of lipid metabolism in disease states, such as obesity and diabetes. Finally, there is potential for the use of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III in the development of new drugs that target lipid metabolism.
合成法
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III can be synthesized through a multistep process that involves the reaction of 2-naphthol with diazonium salts. The resulting product is then treated with chlorobenzene to form the final product. The synthesis of 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is a complex process that requires careful attention to detail and a thorough understanding of organic chemistry.
科学的研究の応用
2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is widely used in scientific research applications, particularly in the field of biochemistry. It is commonly used as a stain for lipid droplets in cells and tissues. 2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-N-(4-chlorophenyl)-3-hydroxy- III is also used to determine the presence of triglycerides in blood serum and other biological fluids. It has also been used to study the effects of various compounds on lipid metabolism.
特性
| 16427-65-9 | |
分子式 |
C25H19ClN4O3 |
分子量 |
458.9 g/mol |
IUPAC名 |
4-[(5-carbamoyl-2-methylphenyl)diazenyl]-N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-14-6-7-16(24(27)32)13-21(14)29-30-22-19-5-3-2-4-15(19)12-20(23(22)31)25(33)28-18-10-8-17(26)9-11-18/h2-13,31H,1H3,(H2,27,32)(H,28,33) |
InChIキー |
WOMXYSXYGGUMHS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl)O |
| 16427-65-9 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
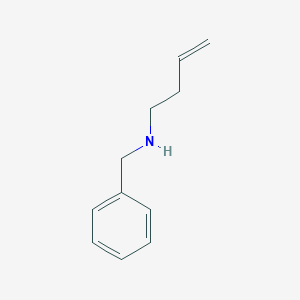
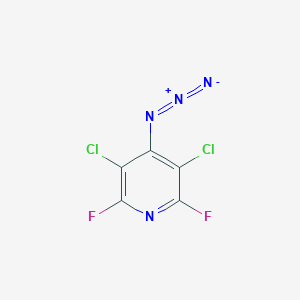
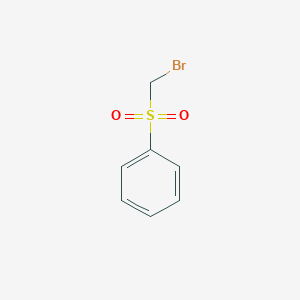
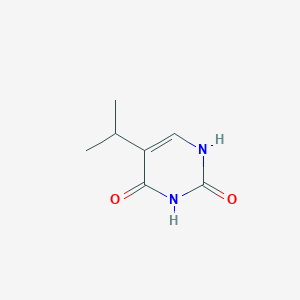
![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
